molecular formula C6H12Cl2N2OPt B15208444 Dichloro(3,4-diaminocyclohexanol-N,N')platinum

Dichloro(3,4-diaminocyclohexanol-N,N')platinum

Cat. No.: B15208444
M. Wt: 394.16 g/mol
InChI Key: YBLVVYDOTULPMJ-UHFFFAOYSA-L
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Description

Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is a platinum-based compound known for its potential applications in various fields, including medicinal chemistry and catalysis. This compound is characterized by the presence of two chlorine atoms and a 3,4-diaminocyclohexanol ligand coordinated to a platinum center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum typically involves the reaction of platinum precursors with 3,4-diaminocyclohexanol. One common method includes the reaction of potassium tetrachloroplatinate with 3,4-diaminocyclohexanol in an aqueous medium, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dichloro(3,4-diaminocyclohexanol-N,N’)platinum can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands.

    Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, phosphines, and thiols. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-coordinated platinum complexes, while reduction reactions can produce lower oxidation state platinum species .

Scientific Research Applications

Dichloro(3,4-diaminocyclohexanol-N,N’)platinum has several scientific research applications:

Mechanism of Action

The mechanism of action of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum involves its interaction with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death. The platinum center plays a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophilic sites on DNA .

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Oxaliplatin: Another platinum-based drug with a different ligand structure.

    Carboplatin: A platinum compound with a cyclobutane dicarboxylate ligand.

Uniqueness

Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is unique due to its specific ligand structure, which can influence its reactivity and biological activity. Compared to cisplatin and oxaliplatin, this compound may offer different pharmacokinetic properties and reduced side effects, making it a promising candidate for further research .

Properties

Molecular Formula

C6H12Cl2N2OPt

Molecular Weight

394.16 g/mol

IUPAC Name

(2-azanidyl-4-hydroxycyclohexyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C6H12N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-9H,1-3H2;2*1H;/q-2;;;+4/p-2

InChI Key

YBLVVYDOTULPMJ-UHFFFAOYSA-L

Canonical SMILES

C1CC(C(CC1O)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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